

# An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxybenzoic acid

Cat. No.: B1291395

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This technical guide provides a comprehensive overview of **4-Bromo-2,5-dimethoxybenzoic acid**, a significant chemical intermediate. The document details its chemical and physical properties, outlines a common synthesis protocol, and discusses analytical methodologies for its characterization.

## Core Chemical and Physical Properties

**4-Bromo-2,5-dimethoxybenzoic acid** is an aromatic carboxylic acid characterized by a bromine atom and two methoxy groups attached to a benzoic acid core.<sup>[1]</sup> These functional groups make it a versatile intermediate in organic synthesis.<sup>[1]</sup>

A summary of its key quantitative data is presented in the table below for ease of reference.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	261.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-bromo-2,5-dimethoxybenzoic acid <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	35458-39-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.571 g/cm <sup>3</sup> <a href="#">[1]</a>
Boiling Point	358.78 °C at 760 mmHg <a href="#">[1]</a>
Flash Point	170.784 °C <a href="#">[1]</a>

## Synthesis Protocol: A Representative Experimental Workflow

**4-Bromo-2,5-dimethoxybenzoic acid** can be synthesized through various routes. A common method involves the bromination of 2,5-dimethoxybenzaldehyde followed by oxidation of the resulting aldehyde to a carboxylic acid. This two-step process is a reliable method for obtaining the target compound.

### Experimental Protocol: Synthesis via Bromination and Oxidation

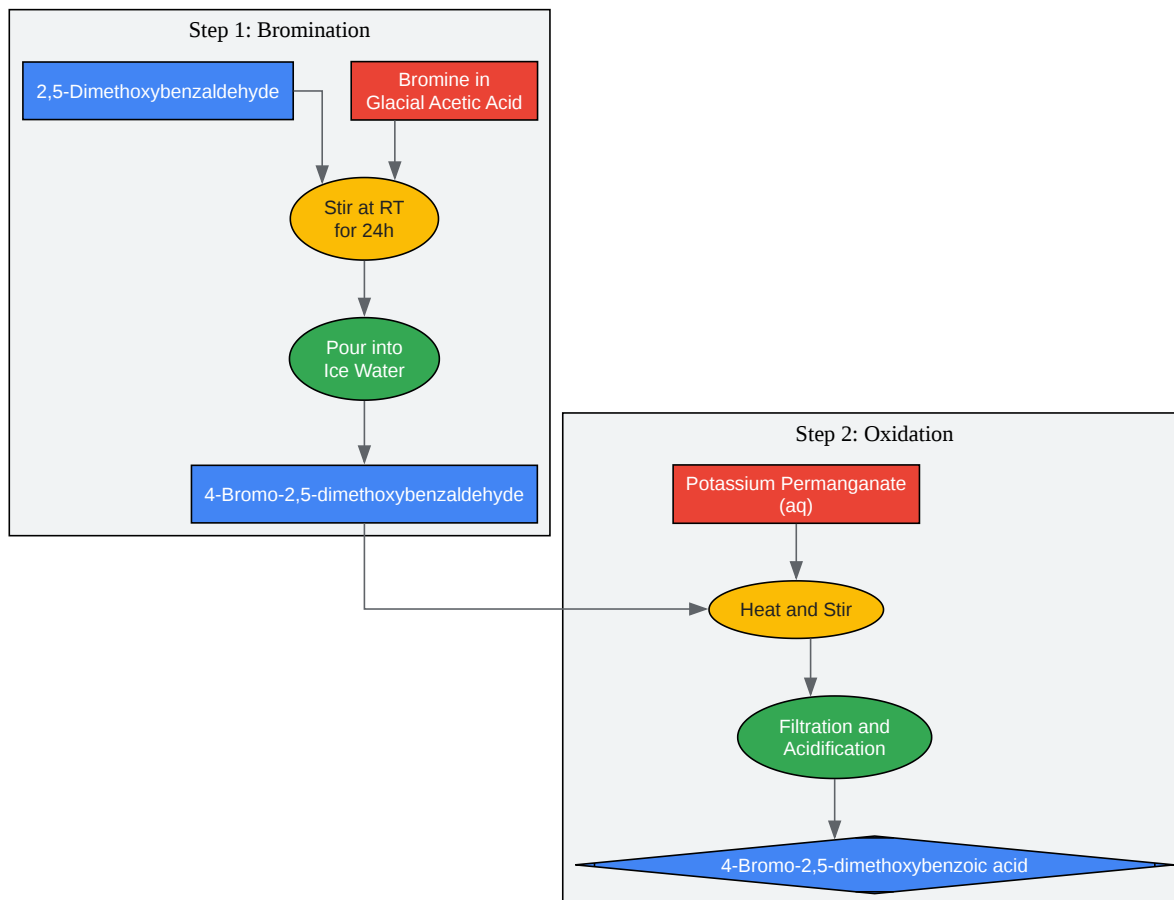
#### Step 1: Bromination of 2,5-dimethoxybenzaldehyde[\[5\]](#)

- **Dissolution:** Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid (GAA).
- **Bromine Addition:** To this solution, add a chilled solution of bromine in GAA in a single portion.
- **Reaction:** Stir the mixture at room temperature for 24 hours.
- **Precipitation:** Pour the reaction mixture into ice water, which should result in the immediate formation of crystals.

- Isolation and Purification: Filter the crystals and recrystallize them from a suitable solvent, such as acetonitrile, to yield pure 4-bromo-2,5-dimethoxybenzaldehyde.

Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde to **4-Bromo-2,5-dimethoxybenzoic acid**

- Reaction Setup: In a reaction vessel, create an aqueous solution of potassium permanganate. The presence of a phase transfer catalyst like tetrabutyl ammonium bromide can be beneficial.<sup>[6]</sup>
- Oxidation: Add the 4-bromo-2,5-dimethoxybenzaldehyde from the previous step to the potassium permanganate solution.
- Heating: Heat the reaction mixture with stirring for several hours to ensure the completion of the oxidation.<sup>[6]</sup>
- Work-up: After the reaction is complete, the mixture is worked up to remove manganese dioxide and other byproducts. This typically involves filtration and acidification to precipitate the carboxylic acid.
- Isolation: The precipitated **4-Bromo-2,5-dimethoxybenzoic acid** is then collected by filtration and can be further purified by recrystallization.



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Caption: Synthesis workflow for **4-Bromo-2,5-dimethoxybenzoic acid**.

# Analytical Methodologies for Structural Confirmation

The definitive identification of **4-Bromo-2,5-dimethoxybenzoic acid** relies on a combination of spectroscopic techniques. Each method provides unique structural information, and their collective interpretation allows for unambiguous confirmation.

## Experimental Protocol: Analytical Characterization

### 1. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.
- Methodology: Utilize electrospray ionization (ESI) mass spectrometry. In positive ion mode, expect to observe the protonated molecular ion  $[M+H]^+$  and sodium adduct  $[M+Na]^+$ . In negative ion mode, the deprotonated molecular ion  $[M-H]^-$  should be present.<sup>[1]</sup> The molecular ion peak for the neutral molecule is expected at  $m/z$  259.96785.<sup>[1]</sup>

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the precise arrangement of atoms.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
- Methodology:
  - $^1H$  NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the two methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the 2,4,5-substitution pattern on the benzene ring.
  - $^{13}C$  NMR: The carbon-13 NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, further confirming the structure.

### 3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present.
- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) attachment or prepared as a KBr pellet.
- Methodology: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the methoxy groups and aromatic C-H and C=C bonds.

## Metabolic Relevance

It is noteworthy that **4-Bromo-2,5-dimethoxybenzoic acid** is a known metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B).<sup>[7][8]</sup> Studies have shown that it is formed through oxidative deamination in the liver.<sup>[7][8]</sup> This metabolic pathway is crucial for understanding the pharmacokinetics and toxicology of 2C-B.

## Conclusion

**4-Bromo-2,5-dimethoxybenzoic acid** is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed using a suite of analytical methods. Its role as a chemical intermediate and a metabolite underscores its importance in various scientific disciplines, including synthetic chemistry and pharmacology.

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